Triphenyltridecylphosphonium Bromide

Description

Contextualization within Quaternary Phosphonium (B103445) Salts

Triphenyltridecylphosphonium bromide belongs to the class of organic compounds known as quaternary phosphonium salts (QPS). These are compounds characterized by a central phosphorus atom bonded to four organic groups, carrying a positive charge, which is balanced by a halide or other anion. The general structure is [R₄P]⁺X⁻, where R represents an organic substituent and X⁻ is the counter-ion.

QPS are analogous to quaternary ammonium (B1175870) salts, with the phosphorus atom replacing the nitrogen atom. This substitution, however, imparts distinct properties to phosphonium salts, including greater thermal stability and resistance to Hofmann elimination, a common degradation pathway for quaternary ammonium compounds. The triphenyltridecylphosphonium cation consists of three phenyl groups and one tridecyl (a 13-carbon alkyl chain) group attached to the central phosphorus atom. This specific combination of aromatic and aliphatic moieties contributes to its particular physicochemical properties and reactivity.

Importance of Phosphonium Cations in Chemical and Biological Systems

Phosphonium cations are of considerable importance in a variety of chemical and biological contexts. Their positive charge and lipophilic nature allow them to interact with and traverse biological membranes. This property is harnessed in the design of mitochondria-targeting drugs, as the mitochondrial inner membrane has a significant negative potential. tandfonline.comtandfonline.comresearchgate.netnih.gov By attaching a phosphonium cation, such as the triphenylphosphonium (TPP) group, to a pharmacologically active molecule, researchers can achieve targeted delivery to the mitochondria. tandfonline.comtandfonline.comresearchgate.netnih.gov This strategy is being explored for the development of novel anticancer and antimicrobial agents. tandfonline.comtandfonline.comresearchgate.netnih.gov

In chemical synthesis, quaternary phosphonium salts are widely recognized for their role as phase-transfer catalysts (PTCs). rsc.org PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. Chiral quaternary phosphonium salts have been developed as catalysts for asymmetric transformations, promoting environmentally friendly chemical processes. rsc.org Furthermore, phosphonium salts are crucial precursors in the Wittig reaction, a fundamental method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org They are also utilized in the production of flame-retardant finishes for textiles and have shown potential in the efficient production of ammonia. wikipedia.org

Scope and Research Significance of this compound

The research significance of this compound lies in its specific combination of a lipophilic tridecyl chain and the triphenylphosphonium cation. This structure imparts potent surfactant and antimicrobial properties. The long alkyl chain enhances its ability to disrupt microbial cell membranes, a key mechanism of its biocidal activity. researchgate.net

Studies have demonstrated that the antimicrobial efficacy of quaternary phosphonium salts is often dependent on the length of the alkyl chain substituent, with a certain chain length providing optimal activity. tandfonline.com Research on sterically hindered QPS, such as tri-tert-butyl(n-tridecyl)phosphonium bromide, has shown high antimicrobial activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), coupled with low cytotoxicity against normal human cells. researchgate.net This highlights the potential for tuning the structure of QPS, like this compound, to achieve selective toxicity towards pathogens. researchgate.net

Alternative Nomenclature and Structural Classifications

This compound can be identified by several alternative names and is classified within specific structural groups.

Alternative Nomenclature:

Tridecyl(triphenyl)phosphonium bromide

N-Tridecyltriphenylphosphonium bromide

Structural Classifications:

Quaternary Phosphonium Salt: As previously discussed, it is a salt containing a tetracoordinate phosphonium cation.

Organophosphorus Compound: It is an organic compound containing a carbon-phosphorus bond.

Aromatic Compound: Due to the presence of three phenyl groups.

Aliphatic Compound: Due to the presence of the tridecyl chain.

Halocarbon: As it contains a bromine atom as the counter-ion.

| Nomenclature & Classification | Description |

| IUPAC Name | Triphenyl(tridecyl)phosphanium bromide |

| Synonyms | Tridecyltriphenylphosphonium bromide |

| Chemical Formula | C₃₁H₄₂BrP |

| Structural Class | Quaternary Phosphonium Salt |

| Cation | Triphenyltridecylphosphonium |

| Anion | Bromide |

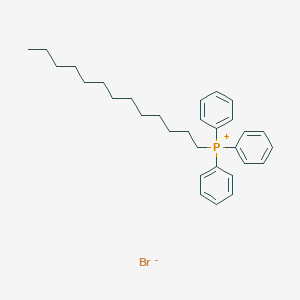

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl(tridecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42P.BrH/c1-2-3-4-5-6-7-8-9-10-11-21-28-32(29-22-15-12-16-23-29,30-24-17-13-18-25-30)31-26-19-14-20-27-31;/h12-20,22-27H,2-11,21,28H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHPHHAYGJJBHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for Triphenyltridecylphosphonium Bromide and Its Analogs

General Principles of Phosphonium (B103445) Salt Synthesis

The most fundamental and widely employed method for synthesizing quaternary phosphonium salts is the quaternization of phosphines. This process involves the reaction of a trivalent phosphine with an electrophile, typically an alkyl halide. rsc.org

The formation of the tetraorganophosphonium cation is most commonly achieved through the alkylation of an organophosphine. wikipedia.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. youtube.comgoogleapis.com In this process, the phosphorus atom of the phosphine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide. youtube.com The halide is simultaneously displaced as a leaving group, resulting in the formation of a new carbon-phosphorus bond and a positively charged phosphonium cation, which pairs with the halide anion to form the salt. youtube.com

The general mechanism can be represented as: PPh₃ + R-X → [R-PPh₃]⁺X⁻

Triphenylphosphine (B44618) (PPh₃) is a frequently used phosphine for this purpose. Its phosphorus atom is a good nucleophile, partly due to its polarizability, which facilitates the SN2 attack. youtube.com The reaction is typically efficient and high-yielding, especially when using primary alkyl halides. youtube.comgoogleapis.com

The design of precursors for phosphonium salt synthesis is straightforward. It requires a trivalent phosphine and an alkylating agent. The choice of phosphine is often dictated by the desired properties of the final salt. Triphenylphosphine is common due to its commercial availability, stability, and the steric and electronic properties it imparts to the resulting phosphonium salt and corresponding ylide. The basicity of phosphines follows predictable trends, with alkylphosphines being more basic than arylphosphines. wikipedia.org

The alkylating agent is typically an alkyl halide. The reactivity of the halide follows the order I > Br > Cl, consistent with their leaving group ability in SN2 reactions. googleapis.com While primary halides are ideal substrates, secondary halides can sometimes be used, though the reactions may be slower or require more forcing conditions. youtube.comgoogleapis.com The synthesis is compatible with a wide range of functional groups that are stable under neutral or slightly acidic conditions and are not susceptible to nucleophilic attack by the phosphine.

Specific Methodologies for Long-Chain Phosphonium Bromides

The synthesis of phosphonium salts with long alkyl chains, such as Triphenyltridecylphosphonium Bromide, follows the general principles of alkylation but may require specific conditions to ensure complete reaction and high purity.

The direct synthesis of this compound is achieved by the reaction of triphenylphosphine with a suitable tridecyl halide, typically 1-bromotridecane. Long-chain alkyl bromides can be prepared in high yields from the corresponding methanesulfonates by reaction with anhydrous magnesium bromide. nih.gov

The quaternization reaction is generally performed by heating a mixture of triphenylphosphine and 1-bromotridecane. youtube.commdpi.com A non-polar solvent such as toluene or benzene is often used to dissolve the reactants. youtube.com Upon heating, the phosphonium salt forms and, being ionic, is often insoluble in the non-polar solvent, causing it to precipitate out of the solution upon cooling. This precipitation facilitates its isolation by simple filtration, often yielding a product of high purity. youtube.com

Interactive Data Table: Synthesis of this compound

| Parameter | Value/Condition | Description |

| Reactant 1 | Triphenylphosphine (PPh₃) | The nucleophilic phosphorus source. |

| Reactant 2 | 1-Bromotridecane (C₁₃H₂₇Br) | The long-chain alkylating agent. |

| Solvent | Toluene or Acetonitrile (B52724) | A non-polar or polar aprotic solvent is used to facilitate the reaction. youtube.commdpi.com |

| Temperature | 80-110 °C | Heating is typically required to drive the SN2 reaction to completion. youtube.commdpi.com |

| Product | This compound | A white crystalline solid. |

| Work-up | Cooling and Filtration | The product often precipitates from the reaction mixture and can be isolated by filtration. youtube.com |

Lithium hexamethyldisilazide (LiHMDS) is a strong, sterically hindered, non-nucleophilic base. commonorganicchemistry.comguidechem.com It is not used in the primary synthesis of the phosphonium salt itself. Instead, its critical application lies in the subsequent deprotonation of the phosphonium salt to generate the corresponding phosphorus ylide (or phosphorane). commonorganicchemistry.comsinica.edu.tw This ylide is the key reactive intermediate in the Wittig reaction. wikipedia.org

The methyl or methylene group adjacent to the positively charged phosphorus atom in a phosphonium salt is rendered acidic (pKa ≈ 15 for a methyl group). wikipedia.org LHMDS is a sufficiently strong base to abstract a proton from this position, forming the neutral ylide. commonorganicchemistry.comsinica.edu.tw

The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), often at reduced temperatures (e.g., 0 °C) to control reactivity. sinica.edu.tw

Reaction Scheme: [ (C₆H₅)₃P⁺-CH₂-C₁₂H₂₅ ]Br⁻ + LiN(Si(CH₃)₃)₂ → (C₆H₅)₃P=CH-C₁₂H₂₅ + LiBr + HN(Si(CH₃)₃)₂

This in-situ generation of the tridecylidenetriphenylphosphorane ylide is a crucial step in utilizing this compound for the synthesis of complex molecules, such as α-galactosyl ceramides. sinica.edu.tw

Advanced Synthetic Strategies and Considerations

While the direct alkylation of phosphines is the most common method, more advanced strategies have been developed for the synthesis of phosphonium salts and their analogs, offering access to more complex and functionally diverse structures.

Multicomponent Reactions : Novel methods, such as four-component reactions, have been developed to synthesize stable phosphonium salts. These can involve the reaction of an arene nucleophile, a heteroatom-substituted aryl aldehyde, and a phosphine in the presence of an acid, providing an efficient route to complex bis-heteroarenes. researchgate.net

Synthesis of π-Expanded Systems : Methodologies have been created for the one-step synthesis of phosphonium salts integrated into π-conjugated scaffolds using phosphine oxides. This allows for the creation of cyclic phosphonium salts with unique photophysical properties. rsc.org

Photoinduced Synthesis : Under blue light irradiation, phosphonium iodide salts can form photoactive charge transfer complexes. This process can be harnessed to generate alkyl radicals for use in subsequent C-C bond-forming reactions, representing a modern approach to leveraging phosphonium salt chemistry. chinesechemsoc.org

Alkylation with Vinyl Triflates : The palladium-catalyzed alkylation of triphenylphosphine with vinyl triflates provides a route to vinylphosphonium salts, which are valuable reagents in organic synthesis for constructing cyclic systems. nih.gov

These advanced strategies expand the utility of phosphonium chemistry beyond simple alkyl derivatives, enabling the synthesis of a wide array of analogs with tailored structures and properties.

Stereochemical Control in Alkyl Chain Integration

For the specific case of synthesizing this compound from triphenylphosphine and 1-bromotridecane, the tridecyl group is a simple, unbranched alkyl chain. As such, no new stereocenters are formed during the integration of the alkyl chain onto the phosphorus atom. The starting material, 1-bromotridecane, is achiral, and the resulting phosphonium salt is also achiral. Therefore, stereochemical control is not a factor in this particular synthesis.

However, in the broader context of phosphonium salt synthesis, stereochemical control becomes crucial when dealing with chiral substrates or when the phosphorus atom itself is a stereocenter (P-chiral compounds). The synthesis of chiral phosphonium salts is an active area of research, particularly for their application in asymmetric catalysis. acs.orgacs.orgnih.gov Methodologies to achieve stereocontrol include:

Use of Chiral Precursors: Starting with an optically active alkyl halide or a chiral phosphine allows for the synthesis of enantiomerically enriched phosphonium salts.

Asymmetric Catalysis: Chiral catalysts, such as peptide-phosphonium salt (PPS) catalysts, can be employed to achieve high stereoselectivity in various reactions, including the formation of P-chiral compounds and axially chiral molecules. acs.orgacs.orgnih.gov These advanced systems often rely on a combination of hydrogen bonding and ion-pairing interactions to control the stereochemical outcome. nih.govchinesechemsoc.org

These methods are generally applied to the synthesis of more complex, chiral phosphonium salts and are not typically required for simple, achiral long-chain alkylphosphonium salts like this compound.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time. googleapis.comgoogle.com The quaternization of triphenylphosphine with primary alkyl halides is generally a clean and high-yielding reaction. youtube.comwikipedia.org

Solvent Effects: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents are often preferred as they can stabilize the charged transition state of the SN2 reaction. Commonly used solvents include acetonitrile, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). rsc.orggoogle.combiomedres.usbiomedres.us Non-polar aromatic solvents such as toluene and benzene have also been successfully employed. youtube.comgoogleapis.com In some cases, the reaction can be performed neat (without a solvent), especially if one of the reactants is a liquid at the reaction temperature. rsc.org

Temperature and Reaction Time: The reaction is typically carried out under heated conditions to ensure a reasonable reaction rate and completion. googleapis.comgoogle.com Refluxing the reaction mixture is a common practice. rsc.orggoogle.com The optimal temperature and reaction time are interdependent; higher temperatures generally lead to shorter reaction times. However, excessively high temperatures can lead to side reactions and decomposition. Reaction times can range from a few hours to several days, depending on the reactivity of the alkyl halide and the chosen conditions. rsc.org Microwave irradiation has emerged as a technique to significantly reduce reaction times, often from hours to minutes, while maintaining high yields. biomedres.usbiomedres.us

Reactant Stoichiometry: The molar ratio of triphenylphosphine to 1-bromotridecane is another important consideration. While a stoichiometric ratio can be used, a slight excess of the alkyl halide is sometimes employed to ensure complete conversion of the triphenylphosphine.

The following interactive table summarizes representative data on the optimization of reaction conditions for the synthesis of long-chain alkyltriphenylphosphonium bromides, based on general findings in the literature.

Purification and Isolation Techniques in Phosphonium Salt Chemistry

The purification and isolation of this compound can be challenging due to the amphiphilic nature of the molecule, which often results in a waxy or "greasy" solid that is difficult to crystallize. The crude product typically contains unreacted triphenylphosphine and residual solvent.

Crystallization and Trituration: The most common method for purifying phosphonium salts is recrystallization. googleapis.comgoogle.com This often involves dissolving the crude product in a minimal amount of a polar solvent (e.g., dichloromethane, chloroform) and then adding a non-polar anti-solvent (e.g., diethyl ether, hexane, ethyl acetate) to induce precipitation of the purified salt. rsc.org For long-chain phosphonium salts that resist crystallization, trituration is a valuable technique. This involves repeatedly washing or stirring the crude oily product with a non-polar solvent like hexane or ether. This process helps to remove non-polar impurities such as unreacted triphenylphosphine and can often induce the product to solidify.

Washing and Filtration: After precipitation or solidification, the product is typically isolated by filtration. youtube.com It is then washed with a non-polar solvent to remove any remaining soluble impurities. The purified salt is then dried under vacuum to remove residual solvents.

Chromatographic Methods: For high-purity applications or when crystallization and trituration are ineffective, chromatographic techniques can be employed. A process using cation exchange resins or adsorber resins has been developed for the purification of phosphonium salts. google.com In this method, a solution of the crude salt is passed through a column packed with the resin. Impurities like unreacted triphenylphosphine can be washed away with a non-polar solvent (e.g., n-heptane), and the purified phosphonium salt is then eluted with a suitable polar solvent or electrolyte solution. google.com

The following interactive table outlines common purification techniques for long-chain alkylphosphonium salts.

Advanced Applications in Organic Synthesis and Catalysis

Role as a Reagent in Organic Transformations

The utility of triphenyltridecylphosphonium bromide as a reagent stems primarily from its role as a stable precursor to highly reactive intermediates used in the construction of complex molecular architectures.

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. This compound serves as the essential starting material, or "precatalyst," for the corresponding Wittig reagent.

The process begins with the deprotonation of the phosphonium (B103445) salt at the carbon adjacent to the positively charged phosphorus atom. organic-chemistry.org This requires a strong base, such as butyllithium (B86547) (BuLi) or sodium amide (NaNH₂), to abstract a proton and form a neutral, dipolar species known as a phosphonium ylide, or phosphorane. wikipedia.orgyoutube.com This ylide is the active Wittig reagent.

Once generated, the ylide's nucleophilic carbon atom attacks the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate is unstable and spontaneously decomposes to yield the final alkene and a molecule of triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence. organic-chemistry.org

A significant advantage of the Wittig reaction is that the double bond in the product is formed precisely where the carbonyl group was located, offering excellent regiochemical control. organic-chemistry.org

Table 1: The Wittig Reaction Process

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1. Ylide Formation | Deprotonation of the phosphonium salt using a strong base. | This compound, Strong Base (e.g., BuLi) | Tridecylidenetriphenylphosphorane (Ylide) |

| 2. Nucleophilic Attack | The ylide attacks an aldehyde or ketone. | Ylide, Aldehyde/Ketone | Betaine (B1666868) (zwitterionic intermediate) |

| 3. Ring Formation | The betaine collapses to form a cyclic intermediate. | Betaine | Oxaphosphetane |

| 4. Decomposition | The oxaphosphetane fragments into the final products. | Oxaphosphetane | Alkene, Triphenylphosphine Oxide |

Phosphonium salts, including this compound, are valuable precursors in the field of organometallic chemistry. Their primary roles include the generation of ylides for organometallic transformations and acting as stabilizers for metallic nanoparticles.

Sterically hindered phosphonium salts have been synthesized and evaluated as effective stabilizers for the formation of palladium nanoparticles (PdNPs). mdpi.com These salts, with their bulky organic substituents, can effectively cap the surface of the nanoparticles, preventing aggregation and maintaining their catalytic activity. These stabilized PdNPs are notably used in cross-coupling reactions like the Suzuki reaction. mdpi.com Furthermore, phosphonium salts can serve as precursors for organometallic complexes where the phosphonium cation acts as the counterion to a metallic anionic complex. New organometallic salts have been synthesized by reacting compounds like HAuCl₄ with quaternary ammonium (B1175870) or phosphonium salts, which are then used to create metallic nanoparticles on supports like carbon nanotubes. researchgate.net

The precision of the Wittig reaction makes it an indispensable tool in the total synthesis of complex, biologically active molecules. The synthesis of sphingosine (B13886) and its analogs, which are fundamental components of sphingolipids, often employs a Wittig-type olefination to construct the characteristic long-chain carbon backbone.

In a representative synthesis, a chiral starting material is converted into a key intermediate, which is then subjected to a Wittig reaction to introduce the remainder of the carbon chain. jst.go.jp For instance, the synthesis of various C18-sphingosine enantiomers has been achieved through a strategy involving a regioselective ring-opening of an epoxide, followed by reduction and a Wittig reaction to build the final structure. jst.go.jp Similarly, the synthesis of sphingosine analogues often relies on stereoselective methods to create the core 2-amino-1,3-diol structure, which can then be elaborated using olefination reactions. beilstein-archives.orgarizona.edu Glycolipids, which feature carbohydrate moieties linked to a lipid backbone, can also be constructed using multi-step syntheses where a Wittig reaction is employed to form a critical carbon-carbon double bond within the lipid tail. nih.govucdavis.edu

Catalytic Functions of Phosphonium Salts

Beyond their use in stoichiometric reactions, phosphonium salts are powerful catalysts, particularly in systems where reactants are separated in immiscible liquid phases.

Phase-transfer catalysis (PTC) is a technique that facilitates reactions between reactants located in different phases, typically an aqueous phase and an organic phase. jst.go.jp Quaternary phosphonium salts like this compound are highly effective phase-transfer catalysts due to their amphipathic nature. The positively charged phosphorus center is hydrophilic, while the long alkyl (tridecyl) and aryl (phenyl) groups are lipophilic, making the salt soluble in the organic phase.

The mechanism involves the phosphonium cation (Q⁺) pairing with an anion (A⁻) from the aqueous phase (e.g., CN⁻, Br⁻, OH⁻). This ion pair, now soluble in the organic phase, is transported across the phase boundary. In the organic phase, the anion is "naked" and poorly solvated, making it highly reactive towards the organic substrate. After the reaction, the phosphonium cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle. Phosphonium salts are noted for being able to tolerate higher temperatures compared to their ammonium counterparts, although they can be unstable in the presence of strong bases. jst.go.jp

Table 2: Mechanism of Phase-Transfer Catalysis

| Step | Location | Description |

|---|---|---|

| 1. Ion Pairing | Aqueous Phase / Interface | The phosphonium cation (Q⁺) pairs with the reactant anion (A⁻). |

| 2. Phase Transfer | Interface → Organic Phase | The [Q⁺A⁻] ion pair moves into the organic phase. |

| 3. Reaction | Organic Phase | The "naked," highly reactive anion A⁻ attacks the organic substrate (RX) to form the product (RA). |

| 4. Catalyst Return | Organic Phase → Interface | The phosphonium cation (Q⁺) pairs with the leaving group (X⁻) and transports it back. |

Electrophilic aromatic bromination is a fundamental reaction for preparing aryl bromides, which are crucial intermediates in organic synthesis. researchgate.netnih.gov This reaction often requires a catalyst to activate the brominating agent, such as N-bromosuccinimide (NBS), to make it sufficiently electrophilic to attack an aromatic ring. libretexts.org

While this compound may not act as the primary Lewis acid catalyst itself, its role as a phase-transfer catalyst is highly relevant in this context. In biphasic systems, it can facilitate the reaction by transporting the bromide ion or other anionic species between the aqueous and organic layers. For example, a highly regioselective bromination of activated aromatic compounds has been achieved using NBS in the presence of tetrabutylammonium (B224687) bromide, a related quaternary salt. organic-chemistry.org This suggests that this compound could perform a similar function, enhancing the rate and efficiency of bromination by improving the interaction between the aromatic substrate (in the organic phase) and the brominating species. Tetraalkylammonium tribromides have been specifically noted for achieving high para-selectivity in the bromination of phenols. nih.govresearchgate.net The phosphonium salt's presence can help mediate the reaction at the phase interface, leading to cleaner reactions and higher yields under milder conditions.

Selective Chemical Transformations Mediated by Phosphonium Species

This compound belongs to the class of quaternary phosphonium salts, which are recognized for their utility as phase-transfer catalysts (PTC) and ionic liquids in a variety of organic reactions. alfachemic.comrsc.org The unique structure of this compound, featuring three phenyl groups and a long C13 alkyl (tridecyl) chain attached to the central phosphorus atom, imparts specific properties that are advantageous for mediating selective chemical transformations. Its general synthesis involves the nucleophilic substitution reaction between triphenylphosphine and 1-bromodecane. google.com

The primary role of such phosphonium species in catalysis is to facilitate the transfer of reactants between immiscible phases, typically an aqueous and an organic phase. rsc.org This action enhances reaction rates and can lead to improved yields and selectivity by making the reactive species available in the desired phase. alfachemic.com

The selectivity and efficiency of this compound as a catalyst are significantly influenced by its long alkyl chain. The tridecyl group imparts a high degree of lipophilicity (hydrophobicity) to the cation. This characteristic governs the distribution of the catalyst between the organic and aqueous phases and influences the polarity at the catalytic site. Research on polymer-supported phosphonium salt catalysts has demonstrated the effect of alkyl chain length on catalytic activity. In one study, bonding tributylphosphonium groups to a polystyrene support via a linear 13-atom spacer chain—a length comparable to a tridecyl group—resulted in a notable increase in the observed reaction rate for nucleophilic substitution compared to directly bonded catalysts. rsc.org This enhancement is attributed to a decrease in polarity at the catalytic site, which boosts the nucleophilic activity of the transferred anions. rsc.org

The long alkyl chain can also influence the physical properties of the phosphonium salt, potentially allowing it to function as an ionic liquid. researchgate.net Phosphonium-based ionic liquids are noted for their high thermal stability compared to their ammonium or imidazolium (B1220033) counterparts, making them suitable for reactions that require elevated temperatures. google.comresearchgate.net This stability ensures the catalyst remains active under demanding reaction conditions.

While specific data on reactions catalyzed exclusively by this compound is limited, the principles of its function can be illustrated by examining transformations mediated by analogous long-chain phosphonium salts. These catalysts are particularly effective in reactions where bringing an aqueous-soluble nucleophile into an organic phase is crucial for achieving a selective transformation.

Below is a table detailing representative transformations where long-chain phosphonium salts have been employed, demonstrating the types of reactions where this compound would be expected to show significant utility.

| Reaction Type | Substrate | Reagent | Catalyst System | Product | Yield (%) | Key Observation |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution (Halex Reaction) | Aryl Chloride | Potassium Fluoride | Alkyltriphenylphosphonium Salt in DMSO | Aryl Fluoride | High | High thermal stability of the phosphonium salt allows for reactions at elevated temperatures (160-200°C), which is critical for activating less reactive aryl chlorides. google.com |

| Alkylation | β-Ketoester | Benzyl Bromide | Chiral Quaternary Phosphonium Salt | Benzylated β-Ketoester | Moderate | Demonstrates the application of phosphonium salts in asymmetric synthesis, where the structure of the cation influences enantioselectivity. alfachemic.com |

| Condensation | Aromatic Aldehyde and Barbituric Acid | - | Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide | 5-Arylidene Barbituric Acid | 90-96 | The functionalized phosphonium salt acts as a reusable, acidic ionic liquid catalyst, promoting the reaction efficiently under green conditions. researchgate.net |

Research in Biological Systems: Focus on Mitochondrial Targeting

Physicochemical Basis of Mitochondrial Accumulation of Lipophilic Cations

The selective accumulation of lipophilic cations like triphenyltridecylphosphonium within the mitochondrial matrix is a phenomenon driven by the organelle's distinct electrochemical properties. This targeted uptake is not a result of specific transporters but rather a direct consequence of the mitochondrial membrane potential.

Electrochemical Basis of Mitochondrial Membrane Potential-Driven Uptake

Mitochondria, often referred to as the powerhouses of the cell, generate a significant electrochemical gradient across their inner membrane through the process of oxidative phosphorylation. The electron transport chain pumps protons from the mitochondrial matrix into the intermembrane space, creating a substantial membrane potential (ΔΨm) that is negative on the inside, typically ranging from -150 to -180 mV. nih.gov

This large negative potential acts as a powerful electrophoretic force, driving the accumulation of positively charged molecules, such as the triphenylphosphonium cation, from the cytosol into the mitochondrial matrix. nih.gov The plasma membrane of a cell also maintains a membrane potential, which is considerably lower (around -30 to -60 mV), leading to an initial accumulation of these cations within the cell. However, the much larger mitochondrial membrane potential results in a further, and much more significant, concentration of these molecules within the mitochondria, with concentrations potentially reaching several hundred-fold higher than in the cytoplasm. nih.gov

The Nernst equation can be used to approximate the theoretical accumulation ratio of a monovalent cation in response to a membrane potential:

| Parameter | Description |

| Cin/Cout | Ratio of the cation concentration inside to outside the compartment |

| z | Valence of the ion (in this case, +1) |

| F | Faraday's constant |

| ΔΨ | Membrane potential |

| R | Gas constant |

| T | Absolute temperature |

This equation highlights the direct relationship between the membrane potential and the extent of cation accumulation.

Factors Influencing Intracellular and Subcellular Distribution

Lipophilicity: The "tridecyl" alkyl chain in triphenyltridecylphosphonium bromide significantly enhances its lipophilicity. This property facilitates its passage across the hydrophobic lipid bilayers of both the plasma and mitochondrial membranes, a crucial step for reaching the mitochondrial matrix.

Plasma Membrane Potential: As mentioned, the cell's own plasma membrane potential contributes to the initial uptake of the cation from the extracellular environment into the cytoplasm.

Efflux Pumps: Some cells possess membrane transporters, such as P-glycoprotein, that can actively pump certain xenobiotics out of the cell, potentially reducing the intracellular concentration of triphenylphosphonium-based compounds.

Development of Mitochondria-Targeted Probes and Conjugates

The ability to selectively deliver molecules to mitochondria has opened up new avenues for both diagnostics and therapeutics. The triphenylphosphonium moiety serves as a versatile "molecular address tag" for this purpose.

Synthetic Strategies for Conjugating Bioactive Molecules to Triphenylphosphonium Moieties

A variety of chemical strategies have been developed to covalently link bioactive molecules to a triphenylphosphonium cation. A common approach involves synthesizing a triphenylphosphonium derivative with a reactive functional group, such as a carboxylic acid, amine, or halide, at the end of an alkyl chain of varying length. This functionalized TPP moiety can then be coupled to the desired bioactive molecule through standard conjugation chemistries.

For instance, an alkyltriphenylphosphonium bromide with a terminal carboxylic acid can be activated and reacted with an amine group on a therapeutic agent to form a stable amide bond. Alternatively, a TPP derivative with a terminal alkyl halide can react with a nucleophilic group, such as a thiol or an alcohol, on the molecule of interest. The choice of linker length and composition between the TPP cation and the cargo molecule can also be optimized to ensure that the biological activity of the cargo is retained upon mitochondrial delivery. acs.org

| Linkage Type | Reacting Groups on TPP Moiety | Reacting Groups on Bioactive Molecule |

| Amide | Carboxylic acid, Activated ester | Amine |

| Ester | Carboxylic acid | Alcohol |

| Ether | Alkyl halide | Alcohol, Phenol (B47542) |

| Thioether | Alkyl halide | Thiol |

| Click Chemistry | Azide, Alkyne | Alkyne, Azide |

Design of Mitochondrial Imaging Agents and Fluorescent Sensors

By conjugating a fluorescent molecule (fluorophore) to the triphenylphosphonium cation, researchers can create probes that specifically illuminate mitochondria within living cells. These imaging agents are invaluable tools for studying mitochondrial morphology, distribution, and dynamics in real-time.

The design of such probes often involves selecting a fluorophore with desirable photophysical properties, such as high quantum yield, photostability, and excitation/emission wavelengths that minimize cellular autofluorescence. For example, researchers have successfully attached various fluorescent dyes, including rhodamines and cyanines, to the TPP moiety for mitochondrial visualization. frontiersin.org

Furthermore, more sophisticated sensors can be designed by incorporating environmentally sensitive fluorophores that report on specific aspects of the mitochondrial microenvironment. For instance, probes have been developed where the fluorescence intensity or wavelength changes in response to variations in mitochondrial membrane potential, pH, viscosity, or the presence of specific reactive oxygen species (ROS). nih.govnih.gov This allows for the dynamic monitoring of mitochondrial function and dysfunction in health and disease. nih.govnih.gov

Functionalization with Specific Therapeutic Moieties (e.g., Hydrogen Sulfide Donors)

A particularly promising application of TPP-mediated targeting is the delivery of therapeutic agents directly to the mitochondria. This strategy can enhance the efficacy of drugs that act on mitochondrial targets and minimize off-target side effects.

A notable example is the development of mitochondria-targeted hydrogen sulfide (H₂S) donors. rsc.orgexeter.ac.uk Hydrogen sulfide is a gaseous signaling molecule with known cytoprotective effects, particularly in the context of oxidative stress. By conjugating an H₂S-releasing moiety to a triphenylphosphonium cation, it is possible to deliver this protective agent directly to a primary site of ROS production within the cell. rsc.orgexeter.ac.uknih.gov One such compound, known as AP39, consists of an H₂S-donating dithiolethione group linked to a triphenylphosphonium cation via a ten-carbon alkyl chain. rsc.org Studies have shown that this targeted delivery significantly enhances the protective effects of H₂S against oxidative stress-induced cell death compared to non-targeted H₂S donors. rsc.orgexeter.ac.uk

Mechanistic Investigations of Biological Effects at the Subcellular Level

Triphenyltridecylphosphonium (TPDP) bromide belongs to a class of compounds utilizing the triphenylphosphonium (TPP) cation as a vehicle for mitochondrial targeting. The lipophilic nature and delocalized positive charge of the TPP cation facilitate its accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. nih.govbiorxiv.org This targeted delivery allows for the investigation of specific molecular interactions and their physiological consequences at the subcellular level.

Impact on Mitochondrial Physiology and Bioenergetics

The TPP cation, often assumed to be a biologically inert carrier, can exert direct effects on mitochondrial function, particularly when conjugated with long alkyl chains such as the tridecyl group in TPDP. The hydrophobicity of the alkyl chain is a significant determinant of these effects. researchgate.net

Compounds with longer alkyl chains have been shown to inhibit the mitochondrial electron transport chain and induce a proton leak across the inner mitochondrial membrane. researchgate.netnih.gov This disruption of the proton gradient leads to a decrease in the mitochondrial membrane potential. biorxiv.orgresearchgate.net The impact on bioenergetics is significant; both the increased proton leak and the inhibition of the respiratory chain can impair mitochondrial ATP synthesis. researchgate.netnih.gov Some TPP derivatives have also been observed to act as uncouplers of oxidative phosphorylation, further disrupting the process of cellular energy production. nih.gov

Table 1: Effects of Alkyl-TPP Cations on Mitochondrial Function

| Alkyl Chain Length | Effect on Respiratory Chain | Effect on Membrane Potential | Induction of Proton Leak |

|---|---|---|---|

| Short | Minimal Inhibition | Slight Decrease | Low |

Induction of Cellular Stress Responses (e.g., Reactive Oxygen Species Modulation)

The targeted disruption of mitochondrial processes by TPP-based compounds is closely linked to the induction of cellular stress, most notably through the modulation of reactive oxygen species (ROS). Mitochondria are a primary source of cellular ROS, and perturbations in the electron transport chain can lead to an increase in their production. nih.gov

Specifically, when a TPP cation is used to deliver an inhibitor to a mitochondrial enzyme, the resulting dysfunction can trigger a significant increase in mitochondrial ROS levels. nih.gov For instance, the targeted inhibition of mitochondrial DNA gyrase in plant models using a TPP-conjugate resulted in elevated mitochondrial ROS. nih.gov This increase in ROS acts as a stress signal, initiating a retrograde signaling cascade that communicates the mitochondrial stress to the nucleus, leading to the upregulation of nuclear stress-response genes. nih.govbiorxiv.org

Interaction with Organellar DNA and Enzymatic Inhibition (e.g., DNA Gyrase)

While the TPDP cation itself does not directly inhibit enzymes like DNA gyrase, its utility as a targeting moiety enables the specific delivery of inhibitors to the mitochondrial matrix. This allows for precise, organelle-specific enzymatic inhibition and the study of its effects on organellar DNA. biorxiv.orgsemanticscholar.org

A compelling example of this is the conjugation of the DNA gyrase inhibitor ciprofloxacin with a TPP cation. DNA gyrase is essential for the replication of mitochondrial and chloroplast DNA. biorxiv.org When applied freely, ciprofloxacin inhibits the enzyme in both organelles. However, the TPP-ciprofloxacin conjugate selectively accumulates in the mitochondria, leading to the specific inhibition of mitochondrial DNA gyrase without affecting the chloroplast counterpart. nih.gov This targeted inhibition effectively reduces the amount of mitochondrial DNA, demonstrating a direct interaction with the machinery of organellar DNA replication. biorxiv.org

Plant Biology Applications of Mitochondrial Targeting

The TPP cation has been validated as an effective and reliable tool for mitochondrial targeting in plants, surmounting the challenge of bypassing the co-existing and negatively charged plastids. biorxiv.orgsemanticscholar.org This opens avenues for precise chemical manipulation of mitochondrial function in plant biology, including in species that are not easily amenable to genetic engineering. biorxiv.orgbiorxiv.org

Validation of Targeting Efficacy in Plant Models (e.g., Arabidopsis thaliana)

The efficacy of TPP as a mitochondrial targeting motif has been explicitly demonstrated in the model plant Arabidopsis thaliana. nih.govbiorxiv.org Studies using fluorescently labeled TPP conjugates have shown, through confocal microscopy, that these molecules consistently and specifically accumulate in the mitochondria of living plants. nih.govbiorxiv.org This accumulation occurs even in photosynthetic tissues where chloroplasts are abundant, confirming the high specificity of the TPP cation for mitochondria over other organelles. biorxiv.org This precise localization allows for detailed imaging of both the mitochondria themselves and of mitochondrial DNA within intact, living plant tissues. biorxiv.orgsemanticscholar.org

Studies on Organelle-Specific Functional Perturbation in Plants

The ability to specifically target mitochondria in plants enables the functional perturbation of that organelle alone, allowing researchers to dissect its unique roles in cellular physiology. The TPP-ciprofloxacin conjugate serves as a prime example of this application. biorxiv.org

By selectively inhibiting mitochondrial DNA gyrase, researchers were able to study the specific consequences of mitochondrial dysfunction. nih.gov Plants treated with the TPP-ciprofloxacin conjugate exhibited slower growth compared to untreated plants, a phenotype indicative of impaired mitochondrial function. nih.govbiorxiv.org This targeted perturbation also triggered a mitochondrial retrograde response, evidenced by increased ROS levels and the upregulation of nuclear stress-response genes. nih.govbiorxiv.org Crucially, because the chloroplast DNA gyrase was unaffected, photosynthetic parameters remained normal, demonstrating that the observed phenotype was a direct result of perturbing only the mitochondrial function. biorxiv.org This approach provides a powerful tool for studying organelle-specific processes and signaling pathways in plants. nih.gov

Table 2: Comparison of Free vs. TPP-Conjugated Ciprofloxacin in Arabidopsis thaliana

| Compound | Target Organelle(s) | Effect on Mitochondrial DNA | Effect on Chloroplast DNA | Resulting Phenotype |

|---|---|---|---|---|

| Free Ciprofloxacin | Mitochondria & Chloroplasts | Reduced | Reduced | Chloroplast and mitochondrial dysfunction |

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| This compound | TPDP |

| Triphenylphosphonium | TPP |

| Reactive Oxygen Species | ROS |

| Ciprofloxacin | CFX |

Implications for Plant Growth and Stress Response Mechanisms

The utilization of triphenylphosphonium (TPP)-based compounds, such as this compound, as mitochondrial-targeting moieties in plants has significant implications for understanding and potentially manipulating plant growth and stress response mechanisms. nih.govbiorxiv.orgnih.gov By enabling the precise delivery of molecules to mitochondria, researchers can investigate the specific roles of these organelles in various physiological processes.

Furthermore, the targeted disruption of mitochondrial processes has been shown to trigger specific stress responses within the plant. The application of the TPP-ciprofloxacin conjugate was observed to elevate the levels of mitochondrial reactive oxygen species (ROS). biorxiv.orgnih.gov This increase in ROS is a well-known signal in plant stress responses. Consequently, the elevated mitochondrial ROS induced the expression of nuclear stress-response genes, indicating a communication pathway from the mitochondria to the nucleus to orchestrate a cellular response to mitochondrial dysfunction. biorxiv.orgnih.gov This process is a key aspect of mitochondrial retrograde signaling, where the state of the mitochondria influences gene expression in the nucleus.

These findings establish TPP-based molecules as valuable tools for dissecting the intricate connections between mitochondrial function, plant growth, and stress signaling. nih.govbiorxiv.orgnih.gov The ability to specifically perturb mitochondria and observe the downstream consequences provides a more nuanced understanding of how plants respond to both internal and external stressors. This targeted approach offers a significant advantage over methods that indiscriminately affect cellular processes, allowing for a more precise elucidation of mitochondrial-specific pathways in plant biology. nih.govbiorxiv.orgnih.gov

The research in this area opens up possibilities for future applications in agriculture and plant science. By understanding how to modulate mitochondrial activity, it may be possible to influence plant growth characteristics or enhance stress tolerance in a more controlled manner.

Research Findings on TPP-Ciprofloxacin Conjugate in Arabidopsis thaliana

| Parameter | Observation | Implication |

| Plant Growth | Slowed growth rate | Mitochondrial function is essential for normal plant development. |

| Mitochondrial ROS | Elevated levels | Targeted mitochondrial disruption triggers oxidative stress signaling. |

| Nuclear Gene Expression | Induction of stress-response genes | Demonstrates mitochondrial retrograde signaling in response to stress. |

| Organelle Specificity | Inhibition of mitochondrial DNA gyrase without affecting the chloroplast isoform | TPP facilitates targeted delivery to mitochondria, avoiding off-target effects in other organelles. nih.govnih.gov |

Advanced Applications in Materials Science Research

Utilization in Polymer and Resin Systems

Triphenyltridecylphosphonium Bromide serves as a critical component in the formulation of various polymers and resins, where it functions primarily as a catalyst or accelerator, influencing the curing process and the final properties of the material.

Catalytic Roles in Thermosetting Polymer Curing (e.g., Phenolic-Based Epoxy Resins)

In the realm of thermosetting polymers, particularly in epoxy resin systems, phosphonium (B103445) salts like this compound act as effective catalysts for the curing reaction. They are instrumental in accelerating the cross-linking of epoxy resins with phenolic curing agents. This catalytic action facilitates the formation of a durable, three-dimensional network structure, which is essential for achieving the desired mechanical and thermal properties of the final cured product. The mechanism typically involves the phosphonium cation initiating the polymerization process, leading to a more efficient and controlled curing cycle.

Influence on Fluoroelastomer Resins and Thermosetting Powder Coatings

In thermosetting powder coatings, related compounds like triphenylethyl phosphonium bromide have demonstrated a significant impact. They function as cure accelerators, substantially lowering the curing temperature required for polyester (B1180765) resins cross-linked with agents like triglycidyl isocyanurate (TGIC). google.com This allows for energy savings and the ability to coat heat-sensitive substrates. However, the concentration of the phosphonium bromide catalyst is critical; an optimal amount ensures a smooth, well-leveled coating with good impact performance, while an excessive amount can shorten the gelation time, leading to surface defects like orange peel due to rapid curing before complete flow-out. google.com

Impact on Material Latency and Thermal Stability

A key advantage of using phosphonium-based catalysts is their ability to provide latency. This means the catalyst remains relatively inactive at ambient storage temperatures, ensuring a good shelf-life for the pre-mixed resin system, but becomes highly active at elevated curing temperatures. This controlled reactivity is crucial in industrial applications, preventing premature curing and allowing for better process control.

The glass transition temperature (Tg) is a vital characteristic for powder coatings, indicating the temperature at which the polymer begins to soften. pcimag.com The binder resins in thermosetting powders should ideally have a Tg of at least 50°C to prevent sintering during storage. pcimag.com The addition of curing agents and catalysts can affect this Tg. For instance, in a typical TGIC-cured powder, the resin's Tg is depressed by about 1°C for each percent of TGIC in the formulation. pcimag.com The choice and concentration of a catalyst like this compound must be carefully managed to balance a lower cure temperature with the need to maintain a sufficiently high Tg for the uncured powder, ensuring its physical stability during storage and transport.

Integration into Composite and Nanostructured Materials

This compound is also utilized in the burgeoning field of composite and nanostructured materials, particularly in the exfoliation and dispersion of 2D materials like graphene. Liquid-phase exfoliation (LPE) is a primary, scalable method for producing graphene from graphite (B72142). nih.govmdpi.com This process often involves sonication or high-shear mixing in a liquid medium to overcome the van der Waals forces between graphite layers. nih.govresearchgate.net

The efficiency of LPE can be significantly enhanced by using surfactants or stabilizing agents. While not always the primary choice, quaternary phosphonium salts with long alkyl chains, such as this compound, can function as intercalating and dispersing agents. The bulky triphenylphosphine (B44618) head group and the long tridecyl chain can adsorb onto the graphite surface, helping to separate the layers and stabilize the exfoliated graphene flakes in the solvent, preventing re-aggregation. The use of such stabilizers is a key strategy for producing stable, high-concentration graphene dispersions in various solvents, including water. rsc.orgresearchgate.net

The integration of these well-dispersed graphene sheets into polymer matrices can lead to nanocomposites with significantly enhanced mechanical, thermal, and electrical properties.

Corrosion Inhibition Research with Related Phosphonium Bromides

The protective action of corrosion inhibitors often relies on their ability to adsorb onto a metal surface and form a protective film that isolates the metal from the corrosive environment. nih.govyoutube.com Organic compounds, particularly those containing heteroatoms like phosphorus, nitrogen, and sulfur, are often effective inhibitors.

Research into phosphonium compounds for corrosion inhibition is an active area. Studies on related phosphonium compounds and other phosphorus-based inhibitors have shown their potential to protect metals like mild steel in acidic or chloride-containing environments. researchgate.net For example, the synergistic combination of a phosphonic acid derivative (imino dimethyl phosphonic acid) and zinc ions has been shown to provide excellent corrosion inhibition for mild steel by forming a protective film. researchgate.net The mechanism involves the adsorption of the inhibitor onto the metal surface, which can be studied using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. researchgate.net This adsorption creates a barrier that inhibits both the anodic and cathodic reactions of the corrosion process.

While direct studies on this compound as a primary corrosion inhibitor are less common, its chemical structure—a positively charged phosphorus center with bulky organic groups—suggests it could function similarly by adsorbing onto the metal surface. It is plausible that it could be used in synergistic formulations, where its role might be to enhance the formation and stability of a protective layer on the metal surface, a principle demonstrated with other organic and inorganic inhibitor combinations. researchgate.netproquest.com

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Compound Analysis

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of triphenyltridecylphosphonium bromide and its derivatives. mdpi.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. mdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like phosphonium (B103445) salts. While specific LC-MS/MS methods for this compound are not extensively detailed in publicly available literature, the general approach for analogous phosphonium salts involves reverse-phase high-performance liquid chromatography (RP-HPLC). oup.com

In a typical setup, a C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is employed. oup.com The separation is based on the hydrophobic interactions between the long tridecyl chain of the phosphonium cation and the C18 stationary phase.

The separated analytes are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for phosphonium salts, as it is a soft ionization method that keeps the parent molecule intact. nih.govnih.gov In the tandem mass spectrometer, the precursor ion (the intact triphenyltridecylphosphonium cation) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process provides high selectivity and sensitivity, allowing for the quantification of the target compound even in complex matrices. nih.gov The fragmentation pattern can also provide structural confirmation.

A significant challenge in LC-MS is the potential for ion suppression caused by non-volatile salts in the mobile phase, which can interfere with the ionization process. nih.govnih.gov Therefore, the selection of volatile buffers is critical for achieving optimal sensitivity. nih.gov

Table 1: Representative LC-MS/MS Parameters for Phosphonium Salt Analysis

| Parameter | Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) acs.org |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with a volatile buffer (e.g., ammonium (B1175870) formate) oup.com |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode nih.gov |

| Mass Analyzer | Tandem Quadrupole (MS/MS) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas chromatography (GC) is a technique where the mobile phase is a gas. For the analysis of bromide, which is an inorganic ion, a derivatization step is necessary to convert it into a volatile compound suitable for GC analysis. ekb.egacs.org One common method involves the reaction of bromide with a derivatizing agent to form a brominated organic compound. ekb.eg

The resulting volatile derivative is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. measurlabs.com The Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative elements like halogens (e.g., bromine). measurlabs.comscioninstruments.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons and a constant current. scioninstruments.com When a brominated compound passes through the detector, it captures some of these electrons, causing a decrease in the current which is measured as a peak. measurlabs.comscioninstruments.com

This high sensitivity makes GC-ECD a suitable technique for the quantification of trace levels of bromide. nih.gov For instance, inorganic bromide in various samples can be determined after derivatization with propylene (B89431) oxide to form 1-bromo-2-propanol (B8343) and 2-bromo-1-propanol, which are then quantified by GC-ECD. ekb.eg

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure. uci.edulcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic compounds. researchgate.netthermofisher.com For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are particularly informative.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the three phenyl groups and the aliphatic protons of the tridecyl chain. The integration of these signals would confirm the ratio of these two parts of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals for the aromatic carbons and the carbons of the long alkyl chain would be observed at their characteristic chemical shifts.

³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. A single peak in the ³¹P NMR spectrum would be indicative of the presence of the phosphonium cation, and its chemical shift would be characteristic of a tetra-alkyl/aryl phosphonium salt.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the alkyl chain. The P-C bond vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorptions of the phenyl groups, typically showing characteristic bands in the UV region.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

|---|---|

| ¹H NMR | Multiplets in the aromatic region (δ 7.5-8.0 ppm) for phenyl protons; series of signals in the aliphatic region (δ 0.8-3.5 ppm) for tridecyl chain protons. |

| ¹³C NMR | Signals for aromatic carbons (δ 110-140 ppm); signals for aliphatic carbons of the tridecyl chain (δ 10-40 ppm). |

| ³¹P NMR | A single peak in the downfield region, characteristic of a phosphonium salt. |

| IR (cm⁻¹) | Aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (2850-2950 cm⁻¹), C=C stretching of aromatic rings (~1440, 1590 cm⁻¹), P-C stretching. researchgate.net |

| UV-Vis (λmax) | Absorption bands in the UV region due to π-π* transitions of the phenyl groups. |

Advanced Detection and Quantification of Bromide and Phosphonium Species

Beyond the standard chromatographic and spectroscopic methods, more specific techniques are available for the precise quantification of the individual ionic components of this compound.

Ion chromatography (IC) is a highly effective method for the determination of inorganic anions like bromide. thermofisher.com In this technique, a sample solution is passed through an ion-exchange column, which separates ions based on their affinity for the stationary phase. thermofisher.com A conductivity detector is typically used to quantify the separated ions. thermofisher.com

IC methods are widely used for the analysis of bromide in various water samples and can achieve low detection limits. lcms.czthermofisher.com For the analysis of bromide from a sample of this compound, the sample would be dissolved in a suitable solvent and injected into the IC system. The bromide anion would be separated from other anions present and quantified by comparing its peak area to that of a calibration curve prepared from bromide standards. thermofisher.com Various EPA methods, such as Method 300.1, outline the use of IC for bromide determination in drinking water. thermofisher.com The development of advanced columns and detection systems, like two-dimensional ion chromatography (2D-IC), has further improved the sensitivity and selectivity of this technique. thermofisher.com

Colorimetric methods offer a simpler and often more rapid means of quantifying bromide, particularly for field testing or when sophisticated instrumentation is not available. acs.org These methods are based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. uci.edu

A common colorimetric method for bromide involves its oxidation to bromine, which then reacts with a chromogenic reagent to produce a colored compound. uci.edus4science.at For example, the phenol (B47542) red method involves the oxidation of bromide by chloramine-T, followed by the reaction of the resulting bromine with phenol red to form a colored indicator. uci.eduresearchgate.nets4science.at The absorbance of the solution is then measured using a spectrophotometer at a specific wavelength (e.g., 590 nm), and the bromide concentration is determined from a calibration curve. acs.orgs4science.at

While there are no widely established colorimetric methods specifically for the triphenyltridecylphosphonium cation, the focus of colorimetric analysis for this compound would primarily be on the quantification of the bromide anion.

Table 3: Comparison of Bromide Quantification Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| GC-ECD | Derivatization of bromide to a volatile compound followed by separation and detection based on electron capture. ekb.egscioninstruments.com | High sensitivity for brominated compounds. nih.gov | Requires a derivatization step. ekb.eg |

| Ion Chromatography | Separation of anions on an ion-exchange column followed by conductivity detection. thermofisher.comthermofisher.com | High selectivity and accuracy for direct bromide measurement. thermofisher.com | Requires specialized instrumentation. |

| Colorimetric Methods | Chemical reaction producing a colored product, with intensity proportional to bromide concentration. uci.edus4science.at | Rapid, simple, and suitable for field use. acs.org | Potential for interferences from other oxidizing or reducing agents. uci.edu |

Green Analytical Chemistry Principles in Method Development and Validation

The development and validation of analytical methodologies for the characterization and quantification of this compound are increasingly guided by the principles of Green Analytical Chemistry (GAC). This approach seeks to minimize the environmental impact of analytical processes and enhance the safety of laboratory personnel without compromising analytical performance. The core tenets of GAC, such as waste reduction, use of safer chemicals, and energy efficiency, are integral to modern method development for quaternary phosphonium compounds.

The application of GAC principles begins with the selection of analytical techniques. For instance, the move towards ultra-high performance liquid chromatography (UPLC) from traditional high-performance liquid chromatography (HPLC) not only offers higher resolution and sensitivity but also significantly reduces solvent consumption due to shorter run times and smaller column dimensions. nih.gov Furthermore, the choice of solvents is critical; GAC promotes the use of greener solvents like water, ethanol (B145695), or supercritical fluids in place of hazardous organic solvents such as acetonitrile and methanol. mdpi.com

Sample preparation is another key area for the implementation of GAC. Techniques like solid-phase extraction (SPE) and ultrasonic extraction are employed for the analysis of quaternary phosphonium compounds in various matrices. nih.gov These methods are favored for their efficiency and reduced solvent usage compared to traditional liquid-liquid extraction. Miniaturization of these processes further contributes to waste reduction.

In the context of validating analytical methods for this compound, GAC principles are reflected in the optimization of parameters to reduce resource consumption. This includes minimizing the injection volume, optimizing the mobile phase composition to reduce the proportion of organic solvents, and shortening analysis times. mdpi.com The development of methods with high sensitivity, such as those using tandem mass spectrometry (MS/MS), allows for the quantification of analytes at very low concentrations, thereby reducing the amount of sample required for analysis. nih.govnih.gov

The overarching goal is to create analytical methods that are not only robust, accurate, and reliable but also sustainable. This involves a holistic assessment of the entire analytical workflow, from sample collection and preparation to the final determination and waste disposal.

A summary of how Green Analytical Chemistry principles can be applied to the analytical methodology for this compound is presented below:

| GAC Principle | Application in Analytical Method for this compound |

| Waste Prevention | Miniaturization of sample preparation (e.g., using smaller SPE cartridges), reduction of injection volumes, and use of UPLC to decrease solvent consumption. |

| Atom Economy | Not directly applicable to analytical methods but influences the synthesis of standards. |

| Less Hazardous Chemical Syntheses | Use of greener solvents and reagents in the preparation of standards and mobile phases. |

| Designing Safer Chemicals | Development of less toxic derivatizing agents if required for detection. |

| Safer Solvents and Auxiliaries | Prioritizing water-based mobile phases, or using greener organic solvents like ethanol over acetonitrile or methanol. |

| Design for Energy Efficiency | Employing UPLC for faster analysis times, reducing the energy consumption of the instrument per sample. |

| Use of Renewable Feedstocks | Using solvents derived from renewable sources where possible. |

| Reduce Derivatives | Preferring direct analysis by sensitive techniques like MS/MS to avoid derivatization steps. nih.gov |

| Catalysis | Not typically applicable in this analytical context. |

| Design for Degradation | Choosing reagents and solvents that are biodegradable. |

| Real-time analysis for Pollution Prevention | While not always feasible for trace analysis, online monitoring can reduce the need for discrete sampling and analysis. |

| Inherently Safer Chemistry for Accident Prevention | Reducing the volume of hazardous solvents and reagents minimizes the risk of spills and exposure. |

The development of analytical methods for emerging contaminants like this compound provides an opportunity to integrate these green principles from the outset. A recent study on the analysis of various quaternary phosphonium compounds (QPCs) utilized UPLC-MS/MS, a technique that aligns well with GAC due to its high sensitivity and specificity, which reduces the need for extensive sample cleanup and pre-concentration steps. nih.gov The method achieved low limits of quantification (in the ng/L to ng/g range), demonstrating that high analytical performance is compatible with greener approaches. nih.gov

Validation of such methods adheres to standard guidelines, such as those from the International Council for Harmonisation (ICH), ensuring the reliability of the results. researchgate.net The validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table of Typical Method Validation Parameters for QPC Analysis by UPLC-MS/MS

| Validation Parameter | Typical Performance for Quaternary Phosphonium Compounds |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.04 - 0.85 ng/L (water), 0.001 - 0.03 ng/g (solid) |

| Limit of Quantification (LOQ) | 0.12 - 2.55 ng/L (water), 0.004 - 0.10 ng/g (solid) nih.gov |

| Accuracy (Recovery) | 56.4 - 120% nih.gov |

| Precision (RSD%) | < 20% nih.gov |

By consciously applying Green Analytical Chemistry principles, the scientific community can ensure that the methods developed for monitoring and research of compounds like this compound are both scientifically sound and environmentally responsible.

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Chemistry of Triphenyltridecylphosphonium Bromide and its Derivatives

Future research in the synthetic chemistry of this compound and its derivatives is focused on developing more efficient, sustainable, and diverse synthetic methodologies. A key area of innovation lies in the creation of novel phosphonium (B103445) salts with tailored functionalities. nih.govacs.org This includes the development of one-pot, multi-component reactions that allow for the efficient construction of complex phosphonium scaffolds from readily available starting materials. nih.govacs.org

Recent advancements have seen the development of straightforward, metal-free methods for synthesizing a variety of thiophosphonium salts by directly coupling thiols and aldehydes with triphenylphosphine (B44618). nih.govacs.org Researchers are also exploring new methods for the functionalization of the C–P bond in organophosphonium compounds to create new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. nih.govacs.org Furthermore, there is a growing interest in synthesizing π-expanded phosphonium salts, which are integrated into conjugated scaffolds, offering unique photophysical properties. rsc.orgchemrxiv.org These new synthetic strategies are expected to produce a wide array of this compound derivatives with finely tuned properties for specific applications.

Expanding the Scope of Catalytic and Reagent Applications in Organic Synthesis

This compound and related phosphonium salts are well-established as valuable reagents in organic synthesis, most notably in the Wittig reaction. acs.org However, future research aims to significantly broaden their catalytic and reagent-based applications. jgu.edu.in There is a considerable focus on leveraging phosphonium salts in a wider range of synthetic transformations, including alkylation, arylation, and various annulation reactions for the construction of complex heterocyclic and carbocyclic frameworks. jgu.edu.in

Innovations in this area include the development of phosphonium salt-catalyzed reactions that proceed under milder, more environmentally friendly conditions. For instance, air-stable phosphonium salts have been successfully used as catalysts for the N-methylation and N-formylation of amines using carbon dioxide as a C1 building block. acs.org The exploration of phosphonium salts as phase-transfer catalysts and in enantioselective transformations is also a burgeoning field. jgu.edu.in Mechanistic studies are providing deeper insights into the various reaction pathways, including ion-pairing and hydrogen-bonding, which will enable the rational design of more efficient and selective phosphonium-based catalysts and reagents. jgu.edu.in

Exploration of Novel Biological Targets and Mechanistic Pathways for Phosphonium Compounds

The biological activities of phosphonium compounds, including their potential as antimicrobial and antitumor agents, are a major focus of future research. Scientists are actively investigating novel biological targets and the underlying mechanistic pathways of these compounds. A significant area of interest is the targeting of mitochondria, as the lipophilic cationic nature of many phosphonium salts facilitates their accumulation within this organelle. chemrxiv.orgnih.gov

Research is underway to understand how these compounds interact with and disrupt microbial membranes, leading to their antibacterial and antifungal effects. nih.gov The structure-activity relationships of various phosphonium salts are being systematically studied to optimize their efficacy against multidrug-resistant pathogens like Acinetobacter baumannii. nih.gov Furthermore, the potential of phosphonium compounds to induce the expression of pleiotropic drug-resistant transporters in yeasts is being explored. nih.gov These investigations will not only uncover new therapeutic applications but also provide a more profound understanding of the fundamental biological processes affected by this class of compounds.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique properties of this compound and its analogs position them at the crossroads of chemistry, biology, and materials science. Future interdisciplinary research will focus on harnessing these properties to create novel functional materials and systems. Phosphonium-based ionic liquids (ILs) and poly(ionic liquid)s (PILs) are a prime example, with ongoing research into their application as conductive materials in batteries and supercapacitors. elsevierpure.comresearchgate.netresearchgate.net The structural elements of these materials, such as ion size and backbone flexibility, are being systematically varied to optimize their ion conductivity. elsevierpure.comresearchgate.net

In the realm of materials science, phosphonic acids are being increasingly used to control surface and interface properties in hybrid and composite materials. rsc.org The ability of phosphonium compounds to self-assemble and form ordered structures is being exploited in the development of nanomaterials with tailored optical and electronic properties. rsc.org The synergy between the chemical versatility of phosphonium salts, their biological activity, and their material properties is expected to lead to the development of innovative technologies with wide-ranging applications.

Development of Smart Delivery Systems Utilizing Phosphonium-Based Targeting Moieties

A particularly exciting avenue of future research is the development of "smart" drug delivery systems that utilize phosphonium-based moieties for targeted therapy. nih.govamericansforbgu.org The ability of lipophilic phosphonium cations to target and accumulate in mitochondria is a key feature being exploited for the delivery of therapeutic agents directly to cancer cells. chemrxiv.org This targeted approach aims to enhance the efficacy of anticancer drugs while minimizing side effects on healthy tissues. americansforbgu.org

Q & A

Basic: What are the standard protocols for synthesizing and characterizing triphenyltridecylphosphonium bromide?

Methodological Answer:

Synthesis typically involves quaternization of triphenylphosphine with 1-bromotridecane in anhydrous conditions. Purification is achieved via recrystallization from ethanol or acetonitrile. Characterization requires:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm phosphonium cation formation and alkyl chain integrity .